KRAS G12C inhibitor 40
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12C inhibitor 40 is a small molecule that targets the KRAS G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This compound has shown promise in preclinical and clinical studies for its ability to selectively inhibit the mutant KRAS protein, thereby blocking downstream signaling pathways that promote tumor growth and survival .
准备方法
Synthetic Routes and Reaction Conditions
. Key steps include:
Sequential SNAr Reactions: Introduction of chiral building blocks to the core structure.
Oxidation: Transition-metal-free oxidation of sulfide intermediates.
SNAr Displacement: Introduction of chiral piperazine through a facile SNAr displacement.
Industrial Production Methods
Industrial production of KRAS G12C inhibitor 40 involves scaling up the synthetic route to kilogram levels. This includes optimizing reaction conditions to improve yield and efficiency while minimizing the use of hazardous reagents .
化学反应分析
Types of Reactions
KRAS G12C inhibitor 40 undergoes several types of chemical reactions:
Oxidation: Conversion of sulfide intermediates to sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions (SNAr) to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation steps.
Nucleophiles: Employed in SNAr reactions to introduce chiral piperazine.
Major Products
The major products formed from these reactions include the final this compound molecule, characterized by its tetrahydropyridopyrimidine core and chiral piperazine moiety .
科学研究应用
KRAS G12C inhibitor 40 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12C inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and tumor microenvironment.
Medicine: Evaluated in clinical trials for the treatment of cancers harboring the KRAS G12C mutation.
作用机制
KRAS G12C inhibitor 40 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, locking it in an inactive GDP-bound state . This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival .
相似化合物的比较
Similar Compounds
Sotorasib (AMG 510): Another KRAS G12C inhibitor with a similar mechanism of action.
Adagrasib (MRTX849): A KRAS G12C inhibitor that has shown efficacy in clinical trials.
Uniqueness
KRAS G12C inhibitor 40 is unique due to its specific binding affinity and selectivity for the KRAS G12C mutation. It has demonstrated promising preclinical efficacy and a favorable safety profile compared to other inhibitors .
属性
分子式 |
C34H36ClFN10O2 |
---|---|
分子量 |
671.2 g/mol |
IUPAC 名称 |
2-[(2S)-4-[7-(8-chloro-7-fluoronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-[(E)-3-(1,2,4-triazol-1-yl)prop-2-enoyl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C34H36ClFN10O2/c1-42-13-3-5-25(42)20-48-34-40-28-19-43(29-6-2-4-23-7-8-27(36)32(35)31(23)29)14-10-26(28)33(41-34)44-16-17-46(24(18-44)9-12-37)30(47)11-15-45-22-38-21-39-45/h2,4,6-8,11,15,21-22,24-25H,3,5,9-10,13-14,16-20H2,1H3/b15-11+/t24-,25-/m0/s1 |
InChI 键 |
BLVBQVLTXVPOLH-LPMFOMBZSA-N |
手性 SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)/C=C/N7C=NC=N7 |
规范 SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=CN7C=NC=N7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。